molecular formula C11H10BrN B1275226 1-(4-bromo-3-methylphenyl)-1H-pyrrole CAS No. 383137-72-2

1-(4-bromo-3-methylphenyl)-1H-pyrrole

Cat. No.: B1275226
CAS No.: 383137-72-2
M. Wt: 236.11 g/mol
InChI Key: ONKNDOCCQBESLK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylphenyl)-1H-pyrrole typically involves the reaction of 4-bromo-3-methylphenyl derivatives with pyrrole under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of a palladium catalyst and aryl boronic acids . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of the pyrrole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-1H-pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrole ring play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-3-methylphenol
  • 4-Bromo-3-methylaniline
  • 4-Bromo-3-methylphenylpyrazole

Comparison: 1-(4-Bromo-3-methylphenyl)-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKNDOCCQBESLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277837
Record name 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)-
Source EPA DSSTox
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Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383137-72-2
Record name 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383137-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(4-bromo-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-3-methylphenyl)-1H-pyrrole
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